N-(1H-indol-2-ylcarbonyl)norvaline
Description
N-(1H-Indol-2-ylcarbonyl)norvaline is a synthetic amino acid derivative characterized by the conjugation of a norvaline backbone with a 1H-indole-2-carbonyl group. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol (CAS: 1072856-64-4) . The compound features a valine residue modified by the substitution of its α-amino group with an indole-2-carbonyl moiety, which may confer unique biochemical properties.
Properties
IUPAC Name |
2-(1H-indole-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-5-11(14(18)19)16-13(17)12-8-9-6-3-4-7-10(9)15-12/h3-4,6-8,11,15H,2,5H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICXBYUQCFWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-2-ylcarbonyl)norvaline typically involves the reaction of indole derivatives with norvaline under specific conditions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-2-ylcarbonyl)norvaline undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the indole ring or other functional groups attached to it.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds .
Scientific Research Applications
N-(1H-indol-2-ylcarbonyl)norvaline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylcarbonyl)norvaline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1H-indol-2-ylcarbonyl)norvaline can be contextualized by comparing it to three classes of related compounds: non-proteinogenic amino acids, indole-carbonyl derivatives, and complex norvaline-based peptides.
Non-Proteinogenic Amino Acids: Norvaline and Norleucine
Norvaline and norleucine are structural analogs of valine and leucine, respectively, differing by an additional methylene group. coli systems. Key findings include:
- Mitigation via trace elements: Supplementation with molybdenum, nickel, and selenium reduces norvaline/norleucine accumulation by stabilizing the formate hydrogen lyase complex, which regulates their synthesis .
Its discontinuation contrasts with norvaline’s well-documented role in biopharmaceutical production challenges .
Indole-Carbonyl Derivatives
Indole derivatives are pharmacologically significant due to their interactions with biological targets.
Comparison Insight: Both compounds feature an indole-2-carbonyl group, but the antiproliferative derivative includes a hydrazinyl linker and chloro-substituted phenyl group, enhancing its bioactivity. This suggests that minor structural modifications in indole derivatives significantly alter pharmacological profiles .
Complex Norvaline-Based Peptides
The peptide D-Norvaline, 5-(2-carboxyoctahydro-1H-indol-1-yl)-5-oxo-N-[N²-[(phenylmethoxy)carbonyl]-L-ornithyl]- (CAS: 116587-12-3) exemplifies advanced norvaline conjugates.
Comparison Insight: The peptide derivative’s higher molecular weight and multifunctional design contrast with the simplicity of this compound, underscoring the trade-off between structural complexity and application specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
